[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate
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Overview
Description
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate is a complex organic compound with multiple hydroxyl groups and a benzoate ester. This compound is part of the pregnane steroid family, which is known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate typically involves multi-step organic reactions. The starting material is often a simpler steroid, which undergoes hydroxylation and esterification reactions to introduce the necessary functional groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts to achieve regioselective hydroxylation. The process is optimized for yield and purity, often involving chromatographic purification steps.
Chemical Reactions Analysis
Types of Reactions
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under controlled conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield secondary alcohols.
Scientific Research Applications
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroids.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of [(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate gene expression and influence various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14-tetrahydroxy-: Similar structure but lacks one hydroxyl group.
14beta,17alpha-Pregn-5-en-20-one, 3beta,8,12beta,14,17-pentahydroxy-: Similar structure but without the benzoate ester.
Uniqueness
The presence of multiple hydroxyl groups and a benzoate ester makes [(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate unique. These functional groups contribute to its distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
19308-44-2 |
---|---|
Molecular Formula |
C28H36O7 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate |
InChI |
InChI=1S/C28H36O7/c1-17(29)26(32)13-14-28(34)25(26,3)22(35-23(31)18-7-5-4-6-8-18)16-21-24(2)11-10-20(30)15-19(24)9-12-27(21,28)33/h4-9,20-22,30,32-34H,10-16H2,1-3H3/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1 |
InChI Key |
XESLPBJMIWFAMZ-ZCARJHNXSA-N |
SMILES |
CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=CC=C5)C)O)O |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)C5=CC=CC=C5)C)O)O |
Canonical SMILES |
CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=CC=C5)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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